Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-
Description
The compound "Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-" features a benzene ring substituted with a sulfonyl group attached to an ethenyl chain bearing a bromomethyl group. The (1E) configuration indicates a trans arrangement of substituents around the double bond. This structure combines the electron-withdrawing sulfonyl group with a bromine atom, which imparts significant reactivity, particularly in nucleophilic substitution or elimination reactions.
Properties
CAS No. |
648428-34-6 |
|---|---|
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(bromomethylsulfonyl)ethenylbenzene |
InChI |
InChI=1S/C9H9BrO2S/c10-8-13(11,12)7-6-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZEYVAFAFTVLNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features three critical structural elements:
- A benzene ring serving as the aromatic core.
- An ethenyl (vinyl) group in the (1E)-configuration, ensuring trans geometry.
- A bromomethylsulfonyl (–SO₂–CH₂Br) substituent at the ethenyl β-position.
Key synthetic challenges include:
- Stereoselective formation of the (1E)-ethenyl group.
- Regioselective bromination of the methylsulfonyl precursor.
- Compatibility of sulfonyl groups with subsequent halogenation and coupling reactions.
Retrosynthetic Pathways
Two primary retrosynthetic disconnections are proposed (Figure 1):
Pathway A: Bromomethylsulfonyl-ethenylbenzene ← Ethenyl coupling to bromomethylsulfonylbenzene.
Pathway B: Bromination of methylsulfonyl-ethenylbenzene intermediates.
Pathway A: Sulfonyl-Ethenyl Coupling
This route prioritizes early-stage introduction of the sulfonyl group, followed by ethenylation.
Synthesis of Bromomethylsulfonylbenzene Intermediates
Patents CN112759536A and CN105693568A describe methods for synthesizing substituted benzene sulfonyl chlorides, which serve as precursors for sulfonyl derivatives. For example:
- Diazotization and Sulfonation:
- 2-Bromoaniline undergoes diazotization with sodium nitrite in HCl, followed by reaction with sodium fluoroborate to yield a diazonium salt.
- Treatment with thionyl chloride (SOCl₂) introduces the sulfonyl chloride group, which is subsequently hydrolyzed to the sulfonic acid or converted to the sulfone.
- Bromination of Methylsulfonylbenzene:
Reaction Conditions:
- Temperature: 0–25°C.
- Solvent: Anhydrous 1,4-dioxane.
- Base: LiHMDS (1.1 equiv).
- Bromine: 1.5 equiv.
Ethenyl Group Introduction via Wittig Reaction
The bromomethylsulfonylbenzene intermediate undergoes Wittig olefination to install the ethenyl group:
- Ylide Preparation: Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium ylide.
- Coupling: The ylide reacts with benzaldehyde derivatives to yield the (1E)-ethenyl product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Ylide stability | >12 h at −20°C | |
| E:Z selectivity | 9:1 | |
| Overall yield | 34–45% |
Pathway B: Bromination of Pre-formed Ethenylsulfones
This approach modifies the methyl group after ethenylation, requiring bromination under mild conditions to preserve the double bond geometry.
Synthesis of Methylsulfonylethenylbenzene
Copper-catalyzed coupling between methylsulfinic acid and iodobenzene derivatives produces methylsulfonylethenylbenzene:
α-Bromination of Methylsulfonyl Group
Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) selectively functionalizes the methyl group:
- Solvent: Carbon tetrachloride (CCl₄).
- Temperature: Reflux (77°C).
- Yield: 50–65%.
Mechanistic Insight:
The reaction proceeds via a radical chain mechanism:
- AIBN generates succinimidyl radicals, abstracting hydrogen from the methyl group.
- Bromine transfer from NBS yields the bromomethyl product.
Comparative Analysis of Methods
Yield and Selectivity
| Method | Intermediate | Yield | E:Z Ratio |
|---|---|---|---|
| Pathway A (Wittig) | Bromomethylsulfonyl | 34–45% | 9:1 |
| Pathway B (Radical) | Methylsulfonyl | 50–65% | 1:0 |
Optimization Strategies
Solvent Effects
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated catalysis using eosin Y and H₂O₂ enables room-temperature bromination:
Electrochemical Synthesis
Paired electrolysis reduces reliance on stoichiometric bromine:
- Anode: Bromide oxidation to Br₂.
- Cathode: Proton reduction to H₂.
- Current density: 10 mA/cm².
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Substitution: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- exerts its effects involves the interaction of its functional groups with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Differences
Substituent Effects
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic size and polarizability enhance its leaving-group ability compared to chlorine or fluorine, making the target compound more reactive in SN2 or elimination reactions .
- Sulfonyl Group: The electron-withdrawing sulfonyl group reduces electron density on the benzene ring, directing electrophilic substitution to meta positions. This contrasts with non-sulfonyl analogs (e.g., styryl derivatives in ), where electron-donating groups favor para substitution.
- Ethenyl vs. Ethynyl Chains : Ethynyl groups (e.g., ) enable stronger conjugation and rigidity, whereas ethenyl groups (as in the target compound) allow for cis-trans isomerism and varied steric interactions .
Physical Properties
- Molecular weight and substituent bulk influence solubility and melting points. For example, the trimethylsilyl derivative is likely more lipophilic than the bromomethyl analog, affecting solvent compatibility.
Limitations and Contradictions
- Data Gaps : The target compound’s CAS number and exact synthesis details are absent, requiring extrapolation from analogs.
- Contradictory Reactivity Trends : While bromine generally enhances substitution, steric hindrance from bulky substituents (e.g., methyl in ) may offset this effect.
Biological Activity
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- is a compound that has garnered attention due to its potential biological activities. This article provides an overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- typically involves the reaction of benzene derivatives with bromomethylsulfonyl groups. This synthetic route is crucial as it dictates the compound's biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing sulfonyl groups have been reported to show significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| 2-Mercaptobenzothiazole Derivatives | Antibacterial | 12.5 | Staphylococcus aureus |
| 2-Benzylsulfanyl Derivatives | Antifungal | 25 | Candida albicans |
| Benzene Derivative A | Antibacterial | 15 | Escherichia coli |
The biological activity of Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
- Membrane Disruption : The sulfonyl group may facilitate interactions with bacterial membranes, leading to increased permeability and cell death.
Case Studies
- Antifungal Activity : A study evaluated the antifungal potential of sulfonyl-containing compounds, revealing that certain derivatives exhibited significant activity against Candida albicans. The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL for specific derivatives.
- Antibacterial Screening : In a comprehensive screening of various benzene derivatives, those containing bromomethyl and sulfonyl groups were identified as potent inhibitors against Staphylococcus aureus and Escherichia coli, showcasing their potential for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
